2-Hydroxypropane-1,2,3-tricarboxylic acid;urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

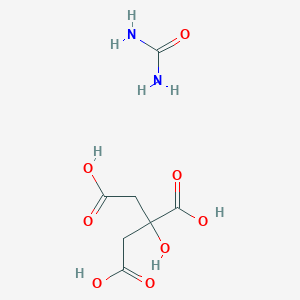

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH2)2. It is a significant nitrogen-containing substance in the urine of mammals and is used in fertilizers, plastics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugar, molasses, starch, or glucose using the microorganism Aspergillus niger . The fermentation process involves the conversion of these substrates into citric acid under controlled conditions of pH, temperature, and aeration.

Urea is synthesized industrially through the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide at high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea .

Industrial Production Methods

The industrial production of 2-Hydroxypropane-1,2,3-tricarboxylic acid involves the use of large-scale fermentation tanks where the microorganism Aspergillus niger is cultured in a nutrient-rich medium containing sugar or molasses. The fermentation process is carefully monitored and controlled to optimize the yield of citric acid. After fermentation, the citric acid is extracted, purified, and crystallized for commercial use .

Urea is produced on an industrial scale using the Bosch-Meiser process, where ammonia and carbon dioxide are reacted under high pressure and temperature in a reactor to form ammonium carbamate. The ammonium carbamate is then dehydrated to produce urea, which is further purified and granulated for use in fertilizers and other applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including esterification, oxidation, and complexation. It can form esters with alcohols in the presence of an acid catalyst, and it can be oxidized to form oxaloacetic acid and acetone .

Urea undergoes hydrolysis to form ammonia and carbon dioxide, and it can also participate in condensation reactions to form biuret and cyanuric acid .

Common Reagents and Conditions

Esterification: 2-Hydroxypropane-1,2,3-tricarboxylic acid reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form esters.

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Hydrolysis: Urea undergoes hydrolysis in the presence of water and heat to form ammonia and carbon dioxide.

Condensation: Urea can condense with itself or other compounds in the presence of heat to form biuret and cyanuric acid.

Major Products Formed

Esterification: Esters of citric acid

Oxidation: Oxaloacetic acid, acetone

Hydrolysis: Ammonia, carbon dioxide

Condensation: Biuret, cyanuric acid

Scientific Research Applications

2-Hydroxypropane-1,2,3-tricarboxylic acid is used in various scientific research applications, including:

Chemistry: As a chelating agent to bind metal ions and as a buffer in chemical reactions.

Biology: In cell culture media to provide a source of carbon and energy for cell growth.

Medicine: As an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.

Industry: In the production of biodegradable polymers, cleaning agents, and cosmetics.

Urea is used in scientific research for:

Chemistry: As a reagent in organic synthesis and as a denaturant in protein studies.

Biology: In cell culture media as a nitrogen source and in protein purification processes.

Medicine: As a diuretic and in topical formulations for skin conditions.

Industry: In the production of resins, adhesives, and fertilizers.

Mechanism of Action

2-Hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by chelating metal ions, which can inhibit the activity of metal-dependent enzymes. It also acts as a buffer to maintain pH levels in biological and chemical systems .

Urea exerts its effects by breaking down into ammonia and carbon dioxide, which can increase the pH of the surrounding environment. In biological systems, urea is metabolized by the enzyme urease to produce ammonia, which can be used as a nitrogen source by microorganisms .

Comparison with Similar Compounds

Similar Compounds

Isocitric acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid

Aconitic acid: Prop-1-ene-1,2,3-tricarboxylic acid

Trimesic acid: Benzene-1,3,5-tricarboxylic acid

Uniqueness

2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its widespread occurrence in nature and its versatility in various applications. Its ability to chelate metal ions and act as a buffer makes it valuable in both biological and industrial processes. Urea is unique due to its high nitrogen content and its role in the nitrogen cycle, making it an essential compound in agriculture and various industrial applications .

Properties

CAS No. |

64647-55-8 |

|---|---|

Molecular Formula |

C7H12N2O8 |

Molecular Weight |

252.18 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;urea |

InChI |

InChI=1S/C6H8O7.CH4N2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H4,2,3,4) |

InChI Key |

PLKYJWLKIDFVHM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.